![molecular formula C10H7N3O B1413100 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine CAS No. 2197063-22-0](/img/structure/B1413100.png)

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine

Overview

Description

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is a chemical compound that has garnered significant interest in various scientific fields, including medicinal chemistry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, often involves reactions with 2-aminopyridines . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis

Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, show a broad range of chemical reactivity . For instance, they can undergo reactions with 2-aminopyridines and acetophenones in the presence of CuI to form imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Imidazo[1,2-a]pyridine as a Versatile Scaffold

Imidazo[1,2-a]pyridine, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is recognized as a "drug prejudice" scaffold in medicinal chemistry. This bicyclic 5-6 heterocyclic ring has been employed in various applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, proton pump inhibition, and insecticidal activities. It is also present in various marketed preparations, such as zolimidine, zolpidem, and alpidem. Efforts have been made to modify this scaffold to discover novel therapeutic agents (Deep et al., 2016).

Chemical and Physical Properties

The chemical and physical properties of systems like imidazo[1,2-a]pyridine have been thoroughly reported, including their reactivity and syntheses. These include partially or fully saturated ring systems, which correspond to a growing number of publications on synthesis, reactivity, and medicinal chemistry applications (Couty & Evano, 2008).

Pharmacological Properties

There is significant progress in understanding the pharmacological properties of the imidazo[1,2-a]pyridine scaffold. This includes enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting the diverse therapeutic potential of this chemical structure (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization

In medicinal chemistry, the synthesis of imidazo[1,2-a]pyridines using readily available starting substrates and catalysts under mild conditions is crucial. This includes the development of new methods and the enhancement of biological activity through the synthesis of functionalized derivatives (Ravi & Adimurthy, 2017).

Luminescent Properties

A study of 2-R-6-(aryloxazol-/imidazol-2-yl)pyridine derivatives and related compounds showed that oxazole derivatives displayed higher photoluminescence efficiencies than their imidazole analogues. This suggests potential applications in developing new materials with specific luminescent properties (Eseola et al., 2011).

Safety And Hazards

Future Directions

The broad range of chemical and biological properties of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, suggests that they have significant potential for the development of new drugs . Therefore, future research may focus on exploring their potential applications in medicinal chemistry and drug development .

properties

IUPAC Name |

5-imidazo[1,2-a]pyridin-6-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-10-12-3-4-13(10)6-8(1)9-5-11-7-14-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKZNTGBFVKGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine | |

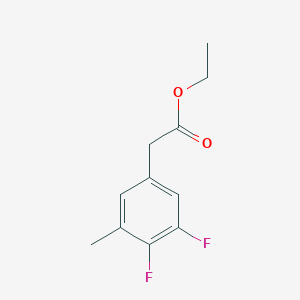

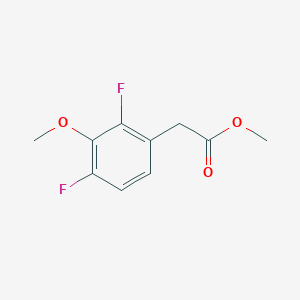

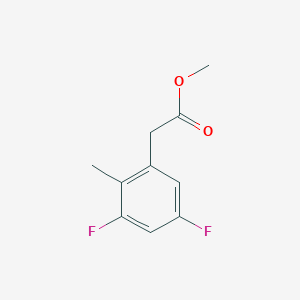

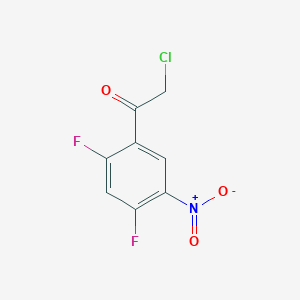

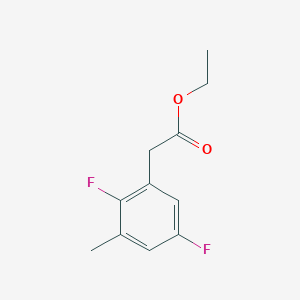

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.